5'-Amino-[2,3'-bipyridin]-6'(1'H)-one
CAS No.: 79611-45-3
Cat. No.: VC8001050
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
* For research use only. Not for human or veterinary use.
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one - 79611-45-3](/images/structure/VC8001050.png)
Specification
CAS No. | 79611-45-3 |
---|---|
Molecular Formula | C10H9N3O |
Molecular Weight | 187.2 g/mol |
IUPAC Name | 3-amino-5-pyridin-2-yl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C10H9N3O/c11-8-5-7(6-13-10(8)14)9-3-1-2-4-12-9/h1-6H,11H2,(H,13,14) |
Standard InChI Key | OTIZLYDEBSAMGZ-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N |
Canonical SMILES | C1=CC=NC(=C1)C2=CNC(=O)C(=C2)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is 3-amino-5-(pyridin-2-yl)-1H-pyridin-2-one, reflecting its bipyridine core with substituents at specific positions . Its molecular formula is C₁₀H₉N₃O, with a molecular weight of 187.20 g/mol and an exact mass of 187.075 Da . The SMILES notation (C1=CC=NC=C1C2=CNC(=O)C(=C2)N
) elucidates the connectivity: a pyridine ring (positions 2 and 3') linked to a second pyridine bearing an amino group (C5') and a ketone (C6') .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 79611-45-3 | |
Molecular Formula | C₁₀H₉N₃O | |
Molecular Weight | 187.20 g/mol | |
Topological Polar Surface Area | 72.03 Ų | |
LogP (Partition Coefficient) | 2.01 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves cross-coupling reactions to assemble the bipyridine core, followed by functionalization:
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Bipyridine Formation: A Suzuki-Miyaura coupling between halogenated pyridines (e.g., 3-bromopyridine) and pyridinyl boronic acids under palladium catalysis .
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Amino Group Introduction: Nucleophilic substitution or catalytic amination at the 5'-position .
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Ketone Installation: Oxidation of a secondary alcohol or direct introduction via ketonization.
Industrial Considerations
Large-scale production optimizes yield and purity through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Automated Purification: Chromatography or crystallization to isolate the product .
Chemical Reactivity and Applications
Coordination Chemistry
The compound serves as a bidentate ligand, coordinating metals via the pyridine nitrogen and amino group. Applications include:
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Catalysis: Transition metal complexes (e.g., Ru, Pd) for cross-coupling and hydrogenation reactions .
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Materials Science: Metal-organic frameworks (MOFs) with tunable porosity .
Table 2: Comparative Bioactivity of Bipyridine Derivatives
Compound | IC₅₀ (μM) | Target |
---|---|---|
5'-Amino-[2,3'-bipyridin]-6'-one | N/A | Under investigation |
2,2'-Bipyridine-5,5'-diamine | 2.28 | MCF-7 breast cancer cells |
Physicochemical Properties
Solubility and Stability
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